1,2,3-Trichloro-4-ethynylbenzene
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Overview
Description
1,2,3-Trichloro-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with three chlorine atoms and one ethynyl group. This compound is a derivative of trichlorobenzene, where the ethynyl group is attached to the fourth carbon of the benzene ring. It is a colorless solid and is primarily used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with 1,2,3-trichlorobenzene, which undergoes a series of reactions to introduce the ethynyl group at the fourth position. One common method involves:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves nitration to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-4-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
1,2,3-Trichloro-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-ethynylbenzene involves its interaction with various molecular targets The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the chlorine atoms can undergo substitution reactions
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Similar in structure but lacks the ethynyl group.
1,2,4-Trichlorobenzene: Differently substituted trichlorobenzene isomer.
1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions.
Uniqueness: 1,2,3-Trichloro-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other trichlorobenzene isomers .
Properties
CAS No. |
99292-22-5 |
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Molecular Formula |
C8H3Cl3 |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChI Key |
HJTVVSMAQRMOGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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